7-Amino-4-methylcoumarin

Catalog No.
S518347
CAS No.
26093-31-2
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-4-methylcoumarin

CAS Number

26093-31-2

Product Name

7-Amino-4-methylcoumarin

IUPAC Name

7-amino-4-methylchromen-2-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3

InChI Key

GLNDAGDHSLMOKX-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N

Solubility

Soluble in DMSO

Synonyms

4-methyl-7-aminocoumarin, 7-amino-4-methylcoumarin, 7-amino-4-methylcoumarin, conjugate monoacid, coumarin 120, coumarin C440, coumarin, 7-amino-4-methyl-

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N

Description

The exact mass of the compound 7-Amino-4-methylcoumarin is 175.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45796. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of 7-aminocoumarins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fluorescent Probe for Protease Activity

7-Amino-4-methylcoumarin (AMC) is a valuable tool in scientific research, particularly in the field of biochemistry. It serves as a fluorescent probe for studying the activity of proteases, enzymes that cleave peptide bonds in proteins. AMC itself is non-fluorescent. However, when attached to a peptide substrate through its amino group, the resulting molecule exhibits fluorescence quenching. This means the presence of AMC reduces the emitted fluorescence [].

The key application of AMC lies in its ability to report on protease activity. When a protease cleaves the peptide bond between AMC and the substrate, the free AMC is released. This liberated AMC regains its fluorescence, allowing researchers to measure the increase in fluorescence intensity. The higher the fluorescence, the greater the protease activity [, ].

AMC's fluorescence properties make it a sensitive and versatile probe for various protease assays. Its excitation and emission wavelengths (345 nm and 445 nm, respectively) are well-suited for standard fluorescence instrumentation [].

Other Applications

Beyond its role as a protease probe, AMC finds applications in other areas of scientific research. Here are two notable examples:

  • Laser Dye

    AMC possesses laser emission properties, making it a candidate for laser dye development. It belongs to the class of aminocoumarins, known for their laser dye capabilities [].

  • Natural Product

    Interestingly, research has identified AMC as a natural product found in the tobacco plant, Nicotiana tabacum []. While the exact function of AMC in the plant remains unclear, its presence suggests a potential biological role.

7-Amino-4-methylcoumarin, also known as 7-amino-4-methyl-2H-chromen-2-one, is a synthetic compound belonging to the coumarin family. It is characterized by its yellow powder appearance and has the molecular formula C10H9NO2C_{10}H_{9}NO_{2} with a molecular weight of 175.19 g/mol. The compound has a melting point range of 226.5–228.5 °C and is soluble in dimethylformamide, making it suitable for various chemical applications .

  • Fluorescence Quenching

    When AMC is conjugated to the peptide substrate, its fluorescence is quenched due to the proximity of the electron-rich peptide chain. This quenching can arise from various mechanisms, including Förster resonance energy transfer (FRET) [].

  • Fluorescence Activation

    Upon cleavage of the peptide bond by the protease, AMC is released from the quenched state. The free AMC molecule regains its planar conformation and exhibits fluorescence when excited by light at the appropriate wavelength [].

By measuring the increase in fluorescence intensity, scientists can indirectly quantify the enzymatic activity responsible for the cleavage of the AMC-conjugated substrate.

AMC is generally considered a safe compound []. However, some safety precautions are recommended:

  • Wear gloves and protective eyewear when handling AMC to avoid skin and eye contact.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.
  • Acylation: The amino group can be acylated to form acyl amino derivatives, which may exhibit different biological activities .
  • Fluorescence Quenching: The compound acts as a fluorochrome; its fluorescence can be quenched upon conjugation with peptide substrates, which is useful in biochemical assays .

Research indicates that 7-amino-4-methylcoumarin exhibits significant biological activity, particularly as an antitubercular agent. In studies, it demonstrated a minimum inhibitory concentration (MIC) of 1 mg/L against Mycobacterium tuberculosis, including multidrug-resistant strains. This compound has shown potential in synergistic effects when combined with established antitubercular drugs such as isoniazid and rifampicin . Additionally, it has been noted for its role as a fluorochrome in biological imaging applications .

Several synthesis methods for 7-amino-4-methylcoumarin have been reported:

  • Base-Catalyzed Reaction: Heating coumarin with concentrated alkali leads to an intermediate that can be converted to 7-amino-4-methylcoumarin upon acidification, yielding high amounts of the desired product .
  • Amino Group Introduction: The introduction of the amino group can be achieved through various amination techniques, often involving reactive intermediates derived from coumarin derivatives.

7-Amino-4-methylcoumarin finds applications in various fields:

  • Fluorescent Probes: Due to its fluorescent properties, it is widely used in biochemical assays and as a fluorescent marker in biological research.
  • Antimicrobial Research: Its effectiveness against Mycobacterium tuberculosis makes it a candidate for further development in antitubercular therapies.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic compounds and derivatives.

Studies on the interactions of 7-amino-4-methylcoumarin with other compounds reveal its ability to form complexes and participate in enzymatic reactions. For instance, when conjugated to peptide substrates, the fluorescence signal is quenched until enzymatic cleavage occurs, allowing for monitoring of enzyme activity . This property is particularly useful in drug development and therapeutic monitoring.

Several compounds share structural features with 7-amino-4-methylcoumarin, including:

Compound NameStructure CharacteristicsUnique Features
7-Diethylamino-4-methylcoumarinSimilar structure with diethylamino groupExhibits different fluorescence properties
CoumarinBasic coumarin structure without amino substitutionLacks antitubercular activity
4-MethylcoumarinMethylated coumarin without amino groupPrimarily used as a flavoring agent

7-Amino-4-methylcoumarin is unique due to its potent antitubercular activity and its dual role as a fluorescent probe, distinguishing it from other coumarins that do not possess these properties.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Powder; [MSDS]

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

175.063328530 g/mol

Monoisotopic Mass

175.063328530 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OCY3JCT44X

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

26093-31-2

Wikipedia

7-amino-4-methylcoumarin

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-amino-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15
1. Wildeboer, D., Jeganathan, F., Price, R.G., et al. Characterization of bacterial proteases with a panel of fluorescent peptide substrates. Anal. Biochem. 384(2), 321-328 (2009).
2. Kisselev, A.F., and Goldberg, A.L. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods Enzymol. 398, 364-378 (2005).
3. Prudnikov, I.M., and Smirnov, A.N. Short peptide tools for monitoring caspase and proteasome activities in embryonal and adult rat brain lysates: An approach for the differential identification of proteases. J. Biochem. 151(3), 299-316 (2012).
4. Zimmerman, M., Yurewicz, E., and Patel, G. A new fluorogenic substrate for chymotrypsin. Anal. Biochem. 70(1), 258-262 (1976).

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